molecular formula C8H12N2OS B13323215 (3S)-3-Amino-3-(5-methylthiophen-3-yl)propanamide

(3S)-3-Amino-3-(5-methylthiophen-3-yl)propanamide

Cat. No.: B13323215
M. Wt: 184.26 g/mol
InChI Key: CWJVSJQHZNIJSW-ZETCQYMHSA-N
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Description

(3S)-3-Amino-3-(5-methylthiophen-3-yl)propanamide: is an organic compound that features a thiophene ring substituted with a methyl group and an amino group attached to a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(5-methylthiophen-3-yl)propanamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-methylthiophene-3-carboxylic acid.

    Amidation: The carboxylic acid is then converted to its corresponding amide using reagents such as thionyl chloride followed by ammonia or an amine.

    Reduction: The amide is reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (3S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Industry

    Material Science: Used in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(5-methylthiophen-3-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and amino group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-Amino-3-(5-methylthiophen-2-yl)propanamide
  • (3S)-3-Amino-3-(4-methylthiophen-3-yl)propanamide

Uniqueness

  • Structural Features : The specific position of the methyl group on the thiophene ring and the (3S)-configuration provide unique steric and electronic properties.
  • Reactivity : The compound’s reactivity in various chemical reactions differs from its analogs due to these structural features.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

(3S)-3-amino-3-(5-methylthiophen-3-yl)propanamide

InChI

InChI=1S/C8H12N2OS/c1-5-2-6(4-12-5)7(9)3-8(10)11/h2,4,7H,3,9H2,1H3,(H2,10,11)/t7-/m0/s1

InChI Key

CWJVSJQHZNIJSW-ZETCQYMHSA-N

Isomeric SMILES

CC1=CC(=CS1)[C@H](CC(=O)N)N

Canonical SMILES

CC1=CC(=CS1)C(CC(=O)N)N

Origin of Product

United States

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